molecular formula C16H12N2O4 B4663856 (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4663856
M. Wt: 296.28 g/mol
InChI Key: UXCBMSONMKDLSL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule It features a furan ring, a methylphenyl group, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-3-ylmethylidene group: This step involves the condensation of a furan derivative with the diazinane core, often using a suitable catalyst.

    Attachment of the 3-methylphenyl group: This can be done through a substitution reaction, where a halogenated diazinane intermediate reacts with a 3-methylphenyl nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

    Reduction: The diazinane core can be reduced to form different hydrogenated products.

    Substitution: The methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated intermediates and nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the diazinane core could produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of various diseases.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(furan-3-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but without the methyl group on the phenyl ring.

    (5E)-5-(thiophen-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the furan ring and the 3-methylphenyl group in (5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione makes it unique compared to its analogs. These structural features might confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-3-2-4-12(7-10)18-15(20)13(14(19)17-16(18)21)8-11-5-6-22-9-11/h2-9H,1H3,(H,17,19,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCBMSONMKDLSL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-(furan-3-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

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